molecular formula C17H17ClO3 B1393900 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160251-05-7

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1393900
M. Wt: 304.8 g/mol
InChI Key: GOIXVCHTRZWMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride” is a compound used for proteomics research . It has a molecular formula of C17H17ClO3 and a molecular weight of 304.77 .

Scientific Research Applications

Solid Phase Synthesis and Crystal Structure

  • Research Focus : Solid phase synthesis of N-p-Methylbenzyl benzamide and its crystal structure.
  • Key Findings : N-p-Methylbenzyl benzamide 4 was synthesized using solid phase synthesis techniques. The crystal structure was determined using single-crystal X-ray diffraction.
  • Source : Luo & Huang, 2004.

Green Methodology for Benzoylation of Nucleosides

  • Research Focus : A 'green' alternative for benzoylation of nucleosides using benzoyl cyanide in an ionic liquid.
  • Key Findings : The benzoyl cyanide-ionic liquid combination was used for efficient and selective benzoylation of various compounds, demonstrating the versatility of this benzoylating system.
  • Source : Prasad et al., 2005.

Electrosynthesis of 2,6-Dimethyl-4-Arylpyridine-3,5-Dicarbonitrile

  • Research Focus : Electrolysis-based synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile.
  • Key Findings : The study demonstrated successful electrolysis of various compounds in acetonitrile, resulting in the formation of the desired product.
  • Source : Batanero et al., 2002.

Synthesis and Characterization of Benzyl and Benzoyl Substituted Oxime-Phosphazenes

  • Research Focus : Preparation and analysis of oxime-cyclophosphazenes and their reactions with benzoyl chloride.
  • Key Findings : The study reported the synthesis of hexa and pentasubstituted compounds from reactions involving benzoyl chloride, contributing to the understanding of the structures and yields of these compounds.
  • Source : Çil et al., 2006.

Synthesis and Analgesic Activity of Some Substituted 1-Benzofurans and 1-Benzothiophenes

  • Research Focus : Preparation and evaluation of 2-Benzoyl-1-benzofuran-3-amines and related compounds for analgesic activity.
  • Key Findings : This research focused on synthesizing various derivatives and analyzing their potential as analgesic agents, showcasing the application of benzoyl compounds in medicinal chemistry.
  • Source : Rádl et al., 2000.

New Polymer Syntheses: Linear and Branched Poly(3-hydroxy-benzoates)

  • Research Focus : Synthesis of poly(3-hydroxybenzoate) using various methods, including the use of benzoyl chloride derivatives.
  • Key Findings : The study explored different synthesis methods, yielding insights into the properties and potential applications of poly(3-hydroxybenzoate) in polymer science.
  • Source : Kricheldorf et al., 1982.

properties

IUPAC Name

3-ethoxy-4-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIXVCHTRZWMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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